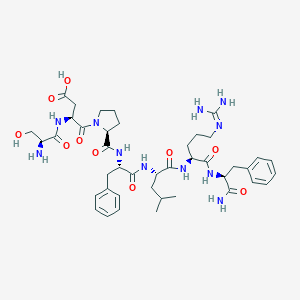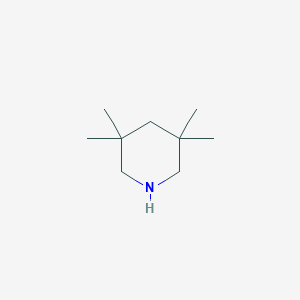
1-Benzofuran-6-amine
Vue d'ensemble
Description
1-Benzofuran-6-amine is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The amine group at the 6th position of the benzofuran ring gives this compound unique chemical and biological properties. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mécanisme D'action
Target of Action
1-Benzofuran-6-amine, also known as 6-APB, is a psychoactive compound that primarily targets the serotonin, norepinephrine, and dopamine receptors in the brain . It is known to bind with high affinity to the serotonin 5-HT2B receptor , and also to the α2C-adrenergic receptor subtype . These receptors play crucial roles in mood regulation, cognition, and the body’s response to stress.
Mode of Action
The compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This means it blocks the reuptake of these neurotransmitters, increasing their availability in the synaptic cleft and enhancing neurotransmission. Additionally, this compound is also a releasing agent of these monoamine neurotransmitters . This dual action leads to an increase in the levels of these neurotransmitters, resulting in heightened mood, increased energy, and enhanced sensory perception .
Biochemical Pathways
For instance, its agonistic action on the 5-HT2B receptor can affect the serotonergic pathways, potentially leading to mood elevation .
Pharmacokinetics
User reports suggest a slow onset of action, ranging from40 to 120 minutes . The peak effects of the drug last for about 7 hours , followed by a comedown phase of approximately 2 hours , and after-effects for up to 24 hours . More research is needed to understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with monoamine transporters and receptors. This interaction leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain, which can result in a range of effects, including euphoria, increased energy, enhanced sensory perception, and empathy . It can also pose significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and qt prolongation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its action and potential side effects . Additionally, factors such as the user’s health status, genetic makeup, and environmental stressors can also influence the compound’s effects. More research is needed to fully understand how these and other environmental factors influence the action of this compound .
Analyse Biochimique
Biochemical Properties
1-Benzofuran-6-amine, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzofuran compounds, including this compound, have been shown to have significant effects on various types of cells . They have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Molecular Mechanism
Benzofuran compounds are known to interact with monoamine transporters and have been found to be substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies .
Dosage Effects in Animal Models
It has been found that benzofuran derivatives are more potent than 3,4-methylenedioxyamphetamine (MDA) in vitro and in vivo, producing sustained stimulant-like effects in rats .
Méthodes De Préparation
The synthesis of 1-Benzofuran-6-amine can be achieved through various synthetic routesAnother approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize catalytic strategies to enhance yield and selectivity .
Analyse Des Réactions Chimiques
1-Benzofuran-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group at the 6th position can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzofuran-6-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
1-Benzofuran-6-amine can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Exhibits similar biological activities but with different structural features. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-benzofuran-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNCZJZLEMLOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



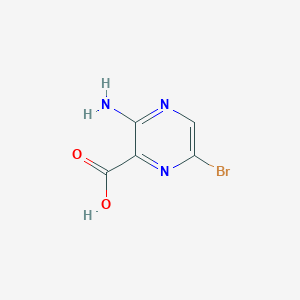

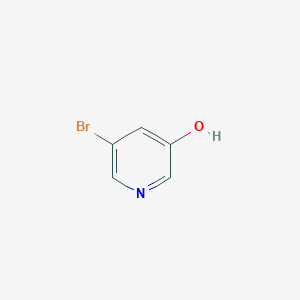
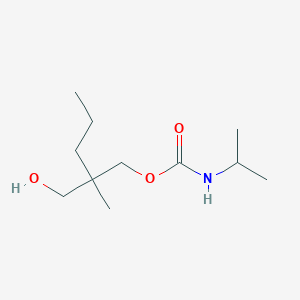
![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
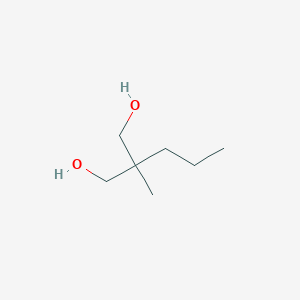
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
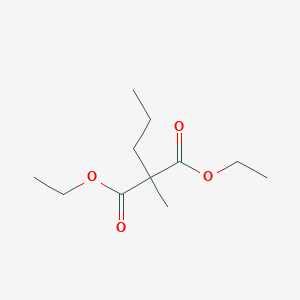
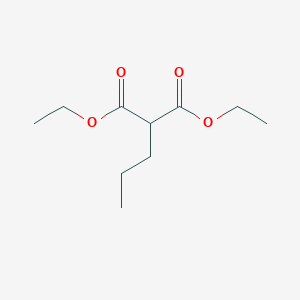
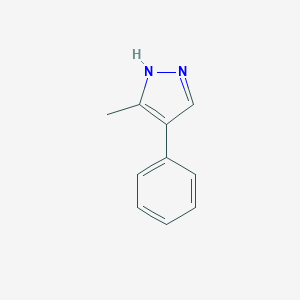
![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)
